molecular formula C8H6N4O B6598282 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one CAS No. 1339686-15-5

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one

Cat. No. B6598282
CAS RN: 1339686-15-5
M. Wt: 174.16 g/mol
InChI Key: XMALMMOPPHBQJA-UHFFFAOYSA-N
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Description

6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one (6-P2DHP) is a novel heterocyclic compound that is of particular interest in the fields of medicinal chemistry and drug design. 6-P2DHP has been found to have a wide range of biological activities, including antiviral, anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has been studied extensively in both in vitro and in vivo studies, and its potential therapeutic applications are being explored.

Scientific Research Applications

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-cancer properties, as well as antiviral activity. In vitro studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus.

Mechanism of Action

The exact mechanism of action of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is not yet fully understood. However, it is believed that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one may act by inhibiting the activity of certain enzymes, such as caspases, which are involved in apoptosis, or by blocking the activity of certain proteins, such as NF-κB, which is involved in inflammation. In addition, it is thought that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one may act by interfering with the replication of certain viruses, such as HIV-1 and hepatitis C virus.
Biochemical and Physiological Effects
In vitro studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cell lines. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one has been found to induce apoptosis in cancer cells and to inhibit the growth of various viruses, including HIV-1 and hepatitis C virus. In vivo studies have demonstrated that 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can reduce inflammation and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one in lab experiments is its low toxicity. In addition, 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is relatively inexpensive and can be synthesized in a variety of ways. However, one limitation of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one is that its exact mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

The potential future directions of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one research include further exploration of its mechanism of action, development of more efficient and cost-effective synthesis methods, and investigation of its potential therapeutic applications. In addition, further research is needed to explore the potential synergistic effects of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one with other compounds, as well as its potential interactions with other drugs. Finally, further studies are needed to investigate the potential toxic effects of 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one.

Synthesis Methods

6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can be synthesized through a variety of methods, including condensation reactions of pyrazin-2-yl chloride with various aldehydes, condensation reactions of pyrazin-2-yl bromide with various aldehydes, and condensation reactions of pyrazin-2-yl iodide with various aldehydes. The condensation reactions are generally carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as titanium tetrachloride. The synthesized 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one can then be purified by column chromatography or recrystallization.

properties

IUPAC Name

3-pyrazin-2-yl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-8-2-1-6(11-12-8)7-5-9-3-4-10-7/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMALMMOPPHBQJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Pyrazin-2-yl)-2,3-dihydropyridazin-3-one

CAS RN

1339686-15-5
Record name 6-(pyrazin-2-yl)-2,3-dihydropyridazin-3-one
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